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Compound of Interest

Compound Name: 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1343707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-1H-pyrrolo[3,2-c]pyridine, a

key heterocyclic building block in organic synthesis and medicinal chemistry. This document

covers its chemical identity, physicochemical properties, synthesis protocols, and its significant

role in the development of novel therapeutic agents, particularly in oncology.

Chemical Identity and Structure
6-Bromo-1H-pyrrolo[3,2-c]pyridine, also known as 6-Bromo-5-azaindole, is a versatile

intermediate used in the synthesis of more complex molecules.[1] Its structure consists of a

pyrrole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position. This

bromine atom provides a reactive handle for various cross-coupling reactions, making it a

valuable precursor in drug discovery.[2][3]

The fundamental properties of this compound are summarized below.
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Identifier Value Reference

CAS Number 1000342-71-1 [1][4][5]

Molecular Formula C₇H₅BrN₂ [1][4][5]

Molecular Weight 197.03 g/mol [4]

IUPAC Name
6-bromo-1H-pyrrolo[3,2-

c]pyridine
[4]

InChI
InChI=1S/C7H5BrN2/c8-7-3-6-

5(4-10-7)1-2-9-6/h1-4,9H
[1][4]

InChI Key
IRXFHLHFJHIJTO-

UHFFFAOYSA-N
[1][4]

SMILES Brc1ncc2c(c1)[nH]cc2 [1]

Synonyms

6-Bromo-1H-pyrrolo(3,2-

c)pyridine, 6-Bromo-5-

azaindole

[1][4]

Physicochemical and Safety Data
A summary of the key physicochemical and safety data for 6-Bromo-1H-pyrrolo[3,2-
c]pyridine is presented below.

Property Value Reference

Physical Form Solid [1]

Purity ≥99% (typical) [2][3]
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GHS Hazard Statement Description Reference

H302 Harmful if swallowed [4]

H315 Causes skin irritation [4]

H318 / H319
Causes serious eye damage /

irritation
[1][4]

H335 May cause respiratory irritation [1][4]

Synthesis and Experimental Protocols
6-Bromo-1H-pyrrolo[3,2-c]pyridine serves as a crucial intermediate in the synthesis of

various biologically active compounds.[6] A general synthetic route has been described, which

is valuable for researchers in medicinal chemistry.[6][7]

This protocol outlines the synthesis starting from commercially available 2-bromo-5-

methylpyridine.

Step 1: Oxidation. 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-

CPBA) to yield 2-bromo-5-methyl-pyridine-1-oxide.

Step 2: Nitration. The product from Step 1 is treated with fuming nitric acid in sulfuric acid to

produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 3: Intermediate Formation. The nitrated compound is then reacted with N,N-

dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide to afford the key

intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.

Step 4: Reductive Cyclization. To a reaction vessel, add (E)-2-bromo-5-(2-

(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid.

The mixture is stirred for 5 hours at 100 °C.

Step 5: Work-up and Purification. After the reaction, the mixture is filtered and concentrated

under vacuum. The pH is adjusted to 8 with aqueous sodium carbonate, followed by

extraction with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous Na₂SO₄, and concentrated to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
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Synthesis Workflow for 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Starting Material Synthetic Steps Final Product

2-bromo-5-methylpyridine Oxidation
(m-CPBA)

Step 1 Nitration
(fuming HNO₃, H₂SO₄)

Step 2 Intermediate Formation
(DMF-DMA)

Step 3 Reductive Cyclization
(Fe, Acetic Acid)

Step 4 6-Bromo-1H-pyrrolo[3,2-c]pyridinePurification

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromo-1H-pyrrolo[3,2-c]pyridine.

Applications in Drug Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry.

Derivatives of 6-Bromo-1H-pyrrolo[3,2-c]pyridine have shown significant potential as

anticancer agents by targeting crucial cellular machinery.

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, synthesized from the

title compound, have been identified as potent inhibitors of tubulin polymerization.[6][7] These

compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics,

which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] The in vitro

antiproliferative activities of representative derivatives against several human cancer cell lines

are summarized below.
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Compound
R-group (at
position 6)

HeLa IC₅₀
(µM)

SGC-7901
IC₅₀ (µM)

MCF-7 IC₅₀
(µM)

Reference

10a Phenyl >10 >10 >10 [7]

10c m-tolyl 0.45 0.31 0.62 [7]

10f

2-

methoxyphen

yl

0.25 0.19 0.33 [7]

10k
4-

ethoxyphenyl
0.31 0.24 0.45 [7]

10r Pyridin-3-yl 0.42 0.35 0.58 [7]

10t Indolyl 0.12 0.15 0.21 [6][7]

Derivatives of pyrrolo[3,2-c]pyridine have also been investigated as inhibitors of FMS kinase

(CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.

[8] Specific diarylamide derivatives showed potent and selective inhibition of FMS kinase,

highlighting another promising therapeutic avenue for this scaffold.[8]

Compound Description
FMS Kinase
IC₅₀ (nM)

BMDM IC₅₀
(nM)

Reference

KIST101029 Lead Compound 96 195 [8]

1e Derivative 60 N/A [8]

1r Derivative 30 84 [8]

Biological Signaling Pathways
The anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives, particularly as tubulin inhibitors,

involves the disruption of the microtubule network, a critical component of the cytoskeleton.

This interference triggers a cascade of cellular events culminating in apoptosis.
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Signaling Pathway of Tubulin Polymerization Inhibition
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Caption: Pathway of apoptosis induction by tubulin polymerization inhibitors.

Conclusion
6-Bromo-1H-pyrrolo[3,2-c]pyridine is a fundamentally important heterocyclic compound with

significant applications in the field of drug discovery and development. Its utility as a versatile

synthetic intermediate allows for the creation of diverse libraries of compounds. Research has
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demonstrated that its derivatives are potent inhibitors of key biological targets such as tubulin

and FMS kinase, making them promising candidates for the development of new anticancer

and anti-inflammatory therapies. This guide provides core technical information to support and

inspire further research into this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1343707?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

